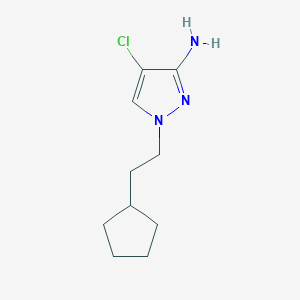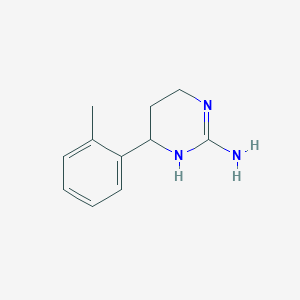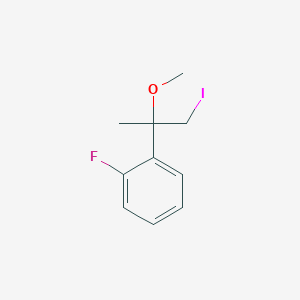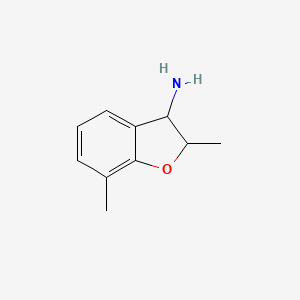
2,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is an organic compound with the molecular formula C10H13NO. It belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a benzofuran ring system with two methyl groups at positions 2 and 7, and an amine group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,7-dimethylphenol with an appropriate amine source in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
2,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran ring system can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine: Similar structure but with different substitution pattern.
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: Contains a hydroxyl group instead of an amine group.
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonitrile: Contains a nitrile group instead of an amine group.
Uniqueness
2,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group at position 3 allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5,7,9H,11H2,1-2H3 |
InChI Key |
RQUCRIJKSDYEDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC(=C2O1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



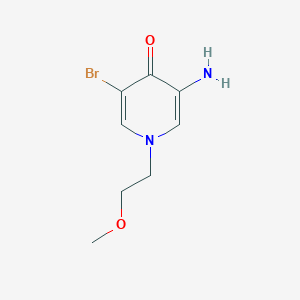
![2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine](/img/structure/B13061886.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)
![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)
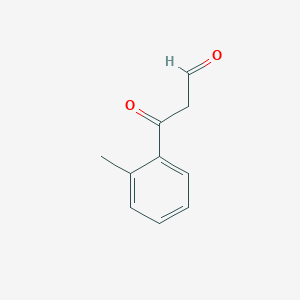
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)

![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)

